molecular formula C11H10N2O4S B2643276 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 1495402-41-9

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2643276
CAS No.: 1495402-41-9
M. Wt: 266.27
InChI Key: JNCUJEGTIMXVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its potential biological activities also make it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUJEGTIMXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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